molecular formula C11H26IN B14701575 N,N,N-Triethylpentan-1-aminium iodide CAS No. 21735-95-5

N,N,N-Triethylpentan-1-aminium iodide

Cat. No.: B14701575
CAS No.: 21735-95-5
M. Wt: 299.24 g/mol
InChI Key: OGJWZIYKKPVASD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Triethylpentan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C11H24IN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its iodide anion and a positively charged ammonium cation, which makes it a versatile reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpentan-1-aminium iodide typically involves the quaternization of N,N,N-Triethylpentan-1-amine with an alkyl halide, such as iodomethane. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the quaternary ammonium iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylpentan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of nitrate salts and sodium hydroxide (NaOH) for the formation of hydroxide salts. These reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with silver nitrate yields N,N,N-Triethylpentan-1-aminium nitrate, while reacting with sodium hydroxide yields N,N,N-Triethylpentan-1-aminium hydroxide.

Scientific Research Applications

N,N,N-Triethylpentan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its antimicrobial properties, particularly against bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an antiseptic agent due to its ability to disrupt microbial cell membranes.

    Industry: It is used in the formulation of disinfectants and cleaning agents, leveraging its surfactant properties to enhance cleaning efficiency.

Mechanism of Action

The mechanism of action of N,N,N-Triethylpentan-1-aminium iodide primarily involves its interaction with microbial cell membranes. The positively charged ammonium ion disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This makes it an effective antimicrobial agent. Additionally, its ability to act as a phase-transfer catalyst is attributed to its capacity to solubilize reactants in different phases, thereby enhancing reaction rates.

Comparison with Similar Compounds

  • N,N,N-Trimethylpentan-1-aminium iodide
  • N,N,N-Triethylhexan-1-aminium iodide
  • N,N,N-Triethylbutan-1-aminium iodide

Comparison: N,N,N-Triethylpentan-1-aminium iodide is unique due to its specific alkyl chain length, which influences its solubility and reactivity. Compared to N,N,N-Trimethylpentan-1-aminium iodide, it has a longer alkyl chain, resulting in different physicochemical properties. Similarly, its chain length differentiates it from N,N,N-Triethylhexan-1-aminium iodide and N,N,N-Triethylbutan-1-aminium iodide, affecting its applications and effectiveness in various reactions.

Properties

CAS No.

21735-95-5

Molecular Formula

C11H26IN

Molecular Weight

299.24 g/mol

IUPAC Name

triethyl(pentyl)azanium;iodide

InChI

InChI=1S/C11H26N.HI/c1-5-9-10-11-12(6-2,7-3)8-4;/h5-11H2,1-4H3;1H/q+1;/p-1

InChI Key

OGJWZIYKKPVASD-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+](CC)(CC)CC.[I-]

Origin of Product

United States

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